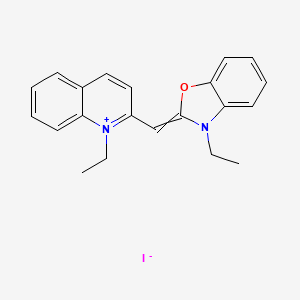![molecular formula C30H32N2O6 B13968357 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. These protecting groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid typically involves multiple steps, including the protection of amino groups and the formation of peptide bonds. The process often begins with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the fluorenylmethyloxycarbonyl (Fmoc) group to protect the other amino group. The final step involves the coupling of the protected amino acids to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and precise assembly of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The use of automated systems ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while piperidine is used for Fmoc deprotection.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s protecting groups play a crucial role in stabilizing the molecule during synthesis and ensuring its proper function in biological systems. The pathways involved include the formation and cleavage of peptide bonds, which are essential for the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the fluorenylmethyloxycarbonyl group.
(2R)-2-amino-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid: Lacks the tert-butoxycarbonyl group.
Uniqueness
The presence of both Boc and Fmoc protecting groups in (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid makes it unique. These groups provide stability during synthesis and allow for selective deprotection, facilitating the formation of complex peptides and proteins.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C30H32N2O6 |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
(2R)-3-[3-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-25(27(33)34)16-18-9-8-10-19(15-18)26(31)28(35)37-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-26H,16-17,31H2,1-3H3,(H,32,36)(H,33,34)/t25-,26?/m1/s1 |
Clé InChI |
WFUFFVIWQSCGJM-DCWQJPKNSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




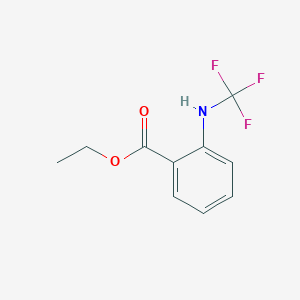
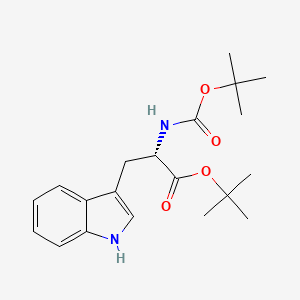
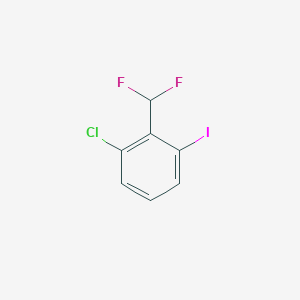
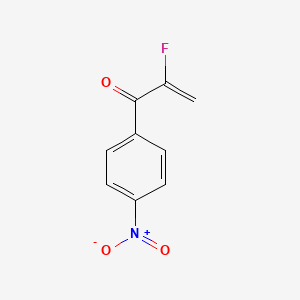
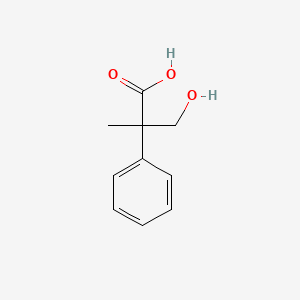
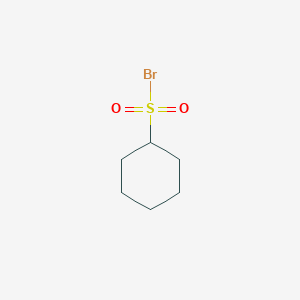
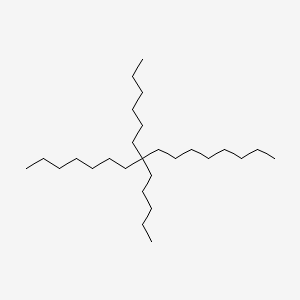
![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13968314.png)
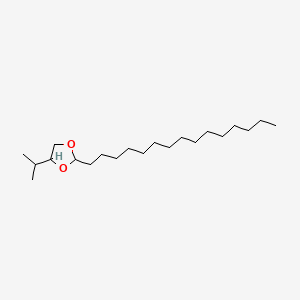
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol](/img/structure/B13968328.png)

